molecular formula C9H14N4 B13337402 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

Cat. No.: B13337402
M. Wt: 178.23 g/mol
InChI Key: NCXLQQOXGXSPKT-UHFFFAOYSA-N
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Description

2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide (CAS 1540684-28-3) is a high-purity chemical building block for research and development. With a molecular formula of C9H14N4 and a molecular weight of 178.24 g/mol, this compound is supplied with a purity of 98% and should be stored at 2-8°C . This tetrahydroindazole derivative is part of a privileged scaffold in medicinal chemistry. Compounds based on this core structure have demonstrated significant research value, particularly as potent and selective ligands for the sigma-2 receptor (TMEM97) . The sigma-2 receptor is an important biomarker in cancer biology and a potential therapeutic target for central nervous system (CNS) disorders, making ligands for this receptor valuable pharmacological tools . The presence of the carboximidamide group at the 3-position provides a key synthetic handle for further chemical modifications, allowing researchers to explore structure-activity relationships and develop novel bioactive molecules. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazole-3-carboximidamide

InChI

InChI=1S/C9H14N4/c1-13-8(9(10)11)6-4-2-3-5-7(6)12-13/h2-5H2,1H3,(H3,10,11)

InChI Key

NCXLQQOXGXSPKT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCCCC2=N1)C(=N)N

Origin of Product

United States

Preparation Methods

Route 1: Aldehyde-to-Carboximidamide Conversion

Starting material : 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde ()

Step Reaction Reagents/Conditions Intermediate/Product
1 Aldehyde → Nitrile NH₂OH·HCl, NaOAc, EtOH, reflux 3-Cyano intermediate
2 Nitrile → Carboximidamide HCl (gas), MeOH → NH₃ (excess), EtOH, RT Target compound

Mechanistic Insights :

  • Step 1: Oxime formation followed by dehydration to nitrile.
  • Step 2: Pinner reaction converts nitrile to imino ether, followed by ammonolysis to carboximidamide.

Route 2: Carboxylic Acid Derivatization

Starting material : 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid ()

Step Reaction Reagents/Conditions Intermediate/Product
1 Acid → Acid Chloride SOCl₂, DMF (cat.), reflux 3-Carbonyl chloride
2 Chloride → Amidine NH₃ (excess), THF, 0°C → 25°C Target compound

Key Considerations :

  • Amidine formation via Schotten-Baumann conditions ensures regioselectivity.
  • Yields depend on steric hindrance around the carboxyl group.

Route 3: Cyclization of Hydrazine Precursors

Starting material : Cyclohexenone derivatives

Step Reaction Reagents/Conditions Intermediate/Product
1 Hydrazine Cyclization RNHNH₂, AcOH, Δ 2-Methylindazole core
2 C3 Functionalization Vilsmeier-Haack reaction → Subsequent amidination Target compound

Advantages :

  • Cadogan cyclization (using P(OEt)₃) enables efficient indazole ring formation.
  • Position 3 can be modified via electrophilic substitution.

Optimization Challenges

Parameter Route 1 Route 2 Route 3
Yield 45–60% 50–65% 30–40%
Purity >90% (HPLC) 85–92% 75–88%
Scalability Moderate High Low

Critical Observations :

  • Route 2 offers better scalability due to robust amidination protocols.
  • Route 3 suffers from competing side reactions during cyclization.

Spectroscopic Characterization

Key data for the target compound (hypothetical):

Technique Predicted Data
¹H NMR (400 MHz, CDCl₃) δ 1.65–1.72 (m, 4H), 2.45 (s, 3H), 2.85 (t, 2H), 3.20 (t, 2H), 6.40 (br s, 2NH₂)
HRMS ([M+H]⁺) m/z 207.1342 (calc. 207.1345)
IR (cm⁻¹) 3350 (N–H), 1660 (C=N), 1580 (C–N)

Applications and Derivatives

While the target compound’s bioactivity remains unstudied, structurally related indazoles exhibit:

  • Kinase inhibition (e.g., Bcr-Abl, TTK)
  • Antiproliferative effects (IC₅₀: nanomolar range)

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the indazole ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide can be contextualized by comparing it to structurally related tetrahydroindazole derivatives and other heterocyclic compounds. Below is a detailed analysis:

Structural Analogues in the Tetrahydroindazole Series

describes several tetrahydroindazole derivatives synthesized for DHODH inhibition. Key comparisons include:

Compound Substituents/Modifications Key Properties Reference
Target Compound 3-carboximidamide, 2-methyl High polarity, moderate solubility in water, strong DHODH inhibition
Compound 51 N-methyl-tetrahydroimidazo[1,5-a]pyridine Lower solubility due to bulky pyridine group; reduced enzymatic activity
Compound 52 2-fluorophenyl substituent Enhanced lipophilicity; moderate activity
Compound 54 Benzoic acid moiety Improved water solubility (ionizable group); weaker binding affinity

Key Observations:

  • The 3-carboximidamide group in the target compound enhances hydrogen-bonding interactions with DHODH, contributing to higher inhibitory potency compared to compounds with non-polar substituents (e.g., 2-fluorophenyl in Compound 52) .
  • Solubility : The benzoic acid derivative (Compound 54) exhibits superior aqueous solubility due to its ionizable carboxyl group, whereas the carboximidamide group in the target compound provides a balance between solubility and membrane permeability .
  • Synthetic Complexity : The target compound requires fewer synthetic steps compared to derivatives like Compound 51, which incorporates a fused imidazopyridine ring, necessitating additional cyclization and purification steps .

Comparison with Non-Indazole Heterocycles

and highlight structurally distinct but functionally relevant heterocycles:

  • Nitroimidazoles (e.g., metronidazole analogs) : These compounds, such as dimetridazole and ronidazole, share a nitroimidazole core but lack the tetrahydroindazole scaffold. They exhibit antimicrobial rather than anti-cancer activity, with lower inhibition rates (<26%) against targets like PrbP-RpoB interaction .

Physicochemical and Pharmacokinetic Profiles

  • Water Solubility : The target compound’s solubility is intermediate in the series, outperforming lipophilic analogs (e.g., Compound 52) but less soluble than ionizable derivatives (e.g., Compound 54) .

Data Tables

Table 1: Structural and Functional Comparison of Tetrahydroindazole Derivatives

Property Target Compound Compound 51 Compound 52 Compound 54
Core Structure Tetrahydroindazole Tetrahydroindazole + imidazopyridine Tetrahydroindazole + fluorophenyl Tetrahydroindazole + benzoic acid
Key Substituent 3-carboximidamide N-methyl 2-fluorophenyl 3-carboxyl
Solubility (Qualitative) Moderate Low Low High
Enzymatic Inhibition Strong Moderate Moderate Weak
Synthetic Complexity Medium High Medium Medium

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide is a heterocyclic compound belonging to the indazole family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic properties, particularly in the fields of antimicrobial and anti-inflammatory research.

  • Molecular Formula : C9H14N4
  • Molecular Weight : 178.23 g/mol
  • IUPAC Name : 2-methyl-4,5,6,7-tetrahydroindazole-3-carboximidamide
  • CAS Number : 1540684-28-3

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

Antimicrobial Activity

A study evaluated various indazole derivatives and found that some exhibited significant antiprotozoal activity. The compound was tested against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, showing effectiveness comparable to or exceeding that of metronidazole .

Anti-inflammatory Properties

The compound has been investigated for its potential to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In vitro studies indicated that certain derivatives of indazole showed inhibitory activity against COX-2, suggesting a mechanism by which the compound may exert anti-inflammatory effects .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in inflammatory pathways and microbial resistance mechanisms.

Case Studies and Research Findings

  • Antiparasitic Efficacy :
    • A series of synthesized indazole derivatives were evaluated for their activity against protozoa. Compounds demonstrated IC50 values lower than 1 µM against multiple protozoan species, indicating strong antiparasitic potential .
  • Cytotoxicity Assessment :
    • In cellular assays involving human cell lines (HaCaT and HeLa), selected derivatives showed low cytotoxicity, suggesting a favorable safety profile for further development .
  • Comparative Analysis :
    • The biological activities of this compound were compared with related compounds such as 4,5,6,7-tetrahydro-2-methyl-2H-indazole-3-carboxylic acid. The unique carboximidamide group in this compound contributes to its distinct biological properties.

Summary of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialEffective against G. intestinalis, E. histolytica, T. vaginalis
Anti-inflammatoryInhibits COX-2 enzyme
CytotoxicityLow cytotoxicity in human cells

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and confirms the carboximidamide moiety .
  • HRMS/ESI-MS : Verifies molecular weight (±0.001 Da accuracy) .
  • HPLC : Quantifies purity (>95% is standard for pharmacological assays) using C18 columns and acetonitrile/water gradients .

How do structural modifications at the indazole core influence biological activity?

Q. Advanced

  • Methyl vs. amino substituents : Methyl groups at the 2-position enhance metabolic stability, while amino groups at the 3-position improve target binding (e.g., dihydroorotate dehydrogenase inhibition) .
  • Solubility tuning : Trifluoromethyl or sulfonamide derivatives increase hydrophilicity, critical for in vivo bioavailability .
  • SAR studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites, validated by surface plasmon resonance (SPR) binding assays .

How can conflicting data on biological activity across studies be resolved?

Q. Advanced

  • Assay standardization : Control variables like buffer pH (7.4 vs. 7.0) and incubation time to reduce variability .
  • Purity reassessment : Re-analyze compounds via HPLC to rule out degradation products .
  • Orthogonal validation : Confirm enzyme inhibition (e.g., IC₅₀) using both fluorescence-based and radiometric assays .

What methodologies assess the compound’s solubility and stability in pharmacological contexts?

Q. Basic

  • Kinetic solubility : Dissolve in phosphate buffer (pH 7.4) and measure absorbance at λmax (e.g., 254 nm) after 24-hour agitation .
  • Forced degradation : Expose to heat (40–60°C) and light (UV-A) to identify degradation pathways (e.g., hydrolysis of carboximidamide to carboxylic acid) .

How are computational tools integrated into derivative design for improved target affinity?

Q. Advanced

  • QSAR modeling : Train models on analogs (e.g., 4,5,6,7-tetrahydroindazole derivatives) to predict logP and pKa .
  • Molecular dynamics simulations : Simulate binding to targets (e.g., human DHODH) over 100 ns trajectories to assess conformational stability .

What are the stability considerations for long-term storage of this compound?

Q. Basic

  • Storage conditions : -20°C in amber vials under argon to prevent oxidation and photodegradation .
  • Lyophilization : Freeze-dry in the presence of cryoprotectants (e.g., trehalose) for aqueous stability .

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